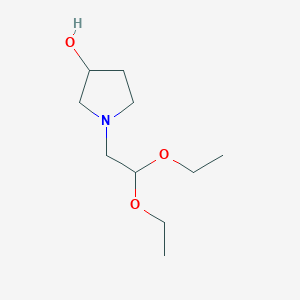
1-(2,2-二乙氧基乙基)吡咯烷-3-醇
描述
1-(2,2-Diethoxyethyl)pyrrolidin-3-ol is an organic compound with the molecular formula C10H21NO3 and a molecular weight of 203.28 g/mol.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in various organic reactions.
Biology: The compound has shown promise in biological studies due to its potential interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
准备方法
The synthesis of 1-(2,2-Diethoxyethyl)pyrrolidin-3-ol involves the reaction of pyrrolidine with diethyl oxalate under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The resulting product is then purified through distillation or recrystallization to achieve the desired purity .
化学反应分析
1-(2,2-Diethoxyethyl)pyrrolidin-3-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.
作用机制
The mechanism of action of 1-(2,2-Diethoxyethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems .
相似化合物的比较
1-(2,2-Diethoxyethyl)pyrrolidin-3-ol can be compared with other similar compounds such as:
1-(2,2-Dimethoxyethyl)pyrrolidin-3-ol: This compound has similar structural features but with methoxy groups instead of ethoxy groups, leading to different chemical properties and reactivity.
1-(2,2-Diethoxyethyl)piperidin-3-ol: This compound has a piperidine ring instead of a pyrrolidine ring, resulting in variations in its biological activity and applications.
The uniqueness of 1-(2,2-Diethoxyethyl)pyrrolidin-3-ol lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
生物活性
1-(2,2-Diethoxyethyl)pyrrolidin-3-ol is a pyrrolidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure includes a pyrrolidine ring, which is known for its ability to interact with various biological targets, making it a candidate for therapeutic applications.
- Chemical Formula : C11H19NO3
- Molecular Weight : 215.28 g/mol
- CAS Number : 1343077-79-1
The biological activity of 1-(2,2-Diethoxyethyl)pyrrolidin-3-ol is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The diethoxyethyl substituent enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. A study highlighted that certain pyrrolidine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and function.
Neuroprotective Effects
Pyrrolidine derivatives have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases. The ability of 1-(2,2-Diethoxyethyl)pyrrolidin-3-ol to modulate neurotransmitter levels could provide insights into its potential use in treating conditions like Alzheimer's disease.
Analgesic Properties
Some studies suggest that compounds similar to 1-(2,2-Diethoxyethyl)pyrrolidin-3-ol may exhibit analgesic effects by acting on opioid receptors or by influencing pain pathways in the central nervous system.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including 1-(2,2-Diethoxyethyl)pyrrolidin-3-ol. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 1-(2,2-Diethoxyethyl)pyrrolidin-3-ol | 50 | Staphylococcus aureus |
| 1-(2,2-Diethoxyethyl)pyrrolidin-3-ol | 50 | Escherichia coli |
Neuroprotective Activity Assessment
In a neuroprotective study involving oxidative stress models, 1-(2,2-Diethoxyethyl)pyrrolidin-3-ol was shown to reduce cell death by approximately 40% compared to untreated controls. This suggests a potential mechanism involving antioxidant activity.
属性
IUPAC Name |
1-(2,2-diethoxyethyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-3-13-10(14-4-2)8-11-6-5-9(12)7-11/h9-10,12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYJGWMZZIZUAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1CCC(C1)O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















